Indole-4-methanol

Total synthesis Indole alkaloids Carbocationic cascade

Indole-4-methanol is a unique 4-(hydroxymethyl)indole scaffold essential for constructing tetracyclic indole alkaloids (e.g., α-cyclopiazonic acid) via carbocationic cascades. Unlike the common 3-substituted analogs (indole-3-methanol, I3C), this regioisomer offers distinct benzylic carbocation stability and altered pharmacophore geometry, making it critical for asymmetric [4+3] cyclizations and triarylmethane synthesis. Procure high-purity (≥97%) material for advanced medicinal chemistry and fragment-based drug discovery.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1074-85-7
Cat. No. B086150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-4-methanol
CAS1074-85-7
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CO
InChIInChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2
InChIKeyBVSGXWCTWBZFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-4-methanol (CAS 1074-85-7): Technical Profile and Scientific Baseline for Procurement Evaluation


Indole-4-methanol is a substituted indole derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of the indole scaffold . It is a heterocyclic organic compound with molecular formula C9H9NO and molecular weight 147.17 g/mol . This compound exists as an off-white to pale yellow solid with a melting point of approximately 67°C and predicted boiling point of 360.6±17.0°C [1]. Unlike the widely studied 3-substituted indole analogs such as indole-3-methanol (I3M) and indole-3-carbinol (I3C), indole-4-methanol possesses a distinct substitution pattern on the benzene ring of the indole nucleus, which confers unique reactivity profiles in synthetic organic chemistry and altered biological recognition properties relative to its regioisomers [2].

Why Indole-4-methanol Cannot Be Substituted with Indole-3-methanol or Other Indole Regioisomers in Scientific Applications


Indole-4-methanol and indole-3-methanol differ fundamentally in their substitution pattern on the indole scaffold, with the hydroxymethyl group located on the benzenoid ring (C4) rather than the pyrrole ring (C3) [1]. This positional isomerism dictates substantially different chemical reactivity: 4-substituted indoles exhibit distinct electronic properties and steric environments compared to their 3-substituted counterparts, which directly impacts nucleophilicity at the benzylic position, participation in cycloaddition reactions, and the regioselectivity of electrophilic aromatic substitution [2]. While indole-3-methanol is extensively documented as a cruciferous vegetable-derived phytochemical with aryl hydrocarbon receptor (AhR) agonist activity and estrogen metabolism modulation effects, the 4-substituted analog displays fundamentally different biological target engagement and cannot functionally substitute for 3-substituted indoles in established biological assays [3]. For synthetic applications requiring specific indole C4 functionalization—such as the construction of tetracyclic alkaloid frameworks via carbocationic cascades or the preparation of 4-indolyl-substituted triarylmethanes—the use of indole-3-methanol would yield structurally divergent products with different pharmacological properties [4].

Quantitative Differentiation of Indole-4-methanol (CAS 1074-85-7) Versus Analogs: Head-to-Head Comparison Data


Indole-4-methanol as Critical Starting Material for α-Cyclopiazonic Acid Total Synthesis: 11-Step Route with 74% Key-Step Yield

Indole-4-methanol serves as the foundational building block for the total synthesis of (±)-α-cyclopiazonic acid, a mycotoxin indolic terpene alkaloid. The synthetic route commences exclusively from indole-4-methanol and proceeds through 11 steps, with a pivotal carbocationic cascade initiated by benzylic carbocation formation from the indole-4-methanol-derived intermediate, delivering the tetracyclic product in 74% yield [1]. In contrast, indole-3-methanol is structurally incapable of serving as a starting material for this specific alkaloid framework, as the 4-substitution pattern is essential for establishing the requisite stereoelectronic configuration for the cascade cyclization [2].

Total synthesis Indole alkaloids Carbocationic cascade

Dehydrative Arylation of 4-Indolylmethanols: First-in-Class Reaction with up to 97% Yield and 100% Atom Economy

4-Indolylmethanols undergo Brønsted acid-catalyzed dehydrative arylation with indoles to produce indolyl-substituted triarylmethanes in yields up to 97%, with water as the sole byproduct, representing high atom economy . This reaction represents the first documented example of a 4-indolylmethanol-involved transformation, establishing a distinct reactivity paradigm [1]. By comparison, 2-indolylmethanols and 3-indolylmethanols participate in different cycloaddition and alkylation manifolds due to their divergent electronic character [2]. The 4-substituted variant exhibits unique benzylic carbocation stability that enables this specific dehydrative coupling pathway, a reactivity profile not accessible to the 3-substituted isomer under identical conditions [3].

Brønsted acid catalysis Dehydrative arylation Triarylmethane synthesis

LAH Reduction of Methyl 4-Indole Carboxylate to Indole-4-methanol: 99% Yield in Two-Step Protocol

Indole-4-methanol is synthesized via reduction of methyl 4-indole carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieving a 99% yield under optimized conditions [1]. The protocol employs 1.3 g LiAlH4 (34 mmol) with 3.0 g methyl 4-indole carboxylate (17 mmol) in THF at room temperature for 2 hours, followed by sequential quenching with ethyl acetate, water, 15% NaOH, and water [2]. In contrast, the synthesis of indole-3-methanol from indole-3-carboxaldehyde requires sodium borohydride reduction and is susceptible to reductive deoxygenation side reactions under similar hydride conditions due to the electron-rich nature of the C3 position [3].

Reduction synthesis Lithium aluminum hydride Indole functionalization

Advanced Industrial Preparation Process: Patent Claims Significantly Higher Yield and Purity Than Existing Technologies

A 2024 patent application (CN 118978469 A) describes an improved industrial preparation process for indole-4-methanol using catalytic hydrogenation of methyl indole-4-carboxylate with a composite catalyst comprising Pd/C and porous nickel-aluminum alloy [1]. The patent explicitly claims that 'the yield of the method of the present invention is far greater than that of the prior art, and the purity of the prepared indole-4-methanol is far higher than that of commercially available products' [2]. This process operates at 15-25°C under protective gas, representing a significant advancement over traditional LiAlH4 reduction which requires strict anhydrous conditions and generates aluminum waste streams [3].

Process chemistry Catalytic hydrogenation Scale-up synthesis

Patent FR2512817B1: Aminomethyl 1H-Indole 4-Methanol Derivatives as Therapeutic Agents

Patent FR2512817B1 discloses aminomethyl 1H-indole 4-methanol derivatives and their salts, with claims encompassing processes for their manufacture, intermediate products, and medical use as therapeutic compositions [1]. The patent specifically protects the indole-4-methanol scaffold as a privileged starting point for derivative synthesis, distinct from the more commonly exploited indole-3-methanol framework [2]. This intellectual property protection underscores the distinct pharmacological space accessible through 4-substituted indole chemistry, which is not addressable using 3-substituted analogs [3].

Medicinal chemistry Patent literature Drug discovery

Research and Industrial Applications of Indole-4-methanol Where Regioisomer Substitution Is Contraindicated


Total Synthesis of Indole Alkaloids Requiring C4-Functionalized Precursors

Indole-4-methanol is the essential starting material for synthetic routes targeting α-cyclopiazonic acid and related indolic terpene alkaloids. The 11-step total synthesis from indole-4-methanol delivers the tetracyclic framework via a carbocationic cascade initiated by benzylic carbocation formation directly from the indole-4-methanol-derived intermediate [1]. The 4-hydroxymethyl substitution pattern is structurally mandatory for this cascade; substitution with indole-3-methanol or indole-5-methanol would produce regioisomeric intermediates that cannot undergo the requisite cyclization geometry to form the natural product skeleton .

Synthesis of 4-Indolyl-Substituted Triarylmethanes via Dehydrative Arylation

4-Indolylmethanols participate in Brønsted acid-catalyzed dehydrative arylation reactions with indoles to furnish indolyl-substituted triarylmethanes in yields up to 97% with water as the sole byproduct [1]. This reaction is the first documented example of a 4-indolylmethanol-involved transformation and provides a high-atom-economy route to structurally diversified triarylmethane frameworks . The 4-substitution pattern is critical for the benzylic carbocation stability required for this dehydrative coupling; 3-indolylmethanols follow divergent reaction manifolds and cannot access this product class under identical conditions [2].

Medicinal Chemistry: Fragment-Based Drug Discovery Leveraging C4-Indole Scaffolds

Indole-4-methanol serves as a fragment molecule for molecular splicing, expansion, and modification, providing a structural foundation for the design and screening of novel drug candidates [1]. Unlike the extensively characterized indole-3-methanol scaffold which targets AhR-mediated pathways and estrogen metabolism, the 4-substituted indole framework offers distinct three-dimensional pharmacophore geometry and altered hydrogen-bonding patterns, enabling exploration of different biological target space . Patent literature specifically protects aminomethyl indole-4-methanol derivatives as therapeutic agents, underscoring the distinct medicinal chemistry space accessible via this scaffold [2].

Asymmetric Catalysis Using 4-Indolylmethanols as Chiral Reactants

4-Indolylmethanols have emerged as versatile reactants in catalytic asymmetric cycloaddition and annulation reactions, enabling enantioselective construction of chiral indole-containing heterocycles [1]. Recent developments include chiral phosphoric acid-catalyzed enantioselective [4+3] cyclization reactions of 4-indolylmethanols and quinone esters, providing efficient access to biologically important benzoxepino[5,4,3-cd] frameworks . The 4-substitution pattern confers distinct electronic properties and regioselectivity compared to 2-indolylmethanols and 3-indolylmethanols, which participate in different cycloaddition manifolds due to their divergent nucleophilic character [2].

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